molecular formula C11H8ClF5O2S B14035676 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14035676
M. Wt: 334.69 g/mol
InChI Key: KVNGTZBAAIMBSA-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated propanone derivative featuring a substituted phenyl ring with difluoromethoxy (OCHF₂) and trifluoromethylthio (SCF₃) groups. Its molecular formula is C₁₁H₉ClF₅O₂S, with a molecular weight of 344.70 g/mol.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)6-2-3-7(19-10(13)14)8(4-6)20-11(15,16)17/h2-4,9-10H,1H3

InChI Key

KVNGTZBAAIMBSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

Step Description Typical Reagents/Conditions Notes
1 Preparation of substituted phenyl precursor Starting from appropriately substituted phenol or halobenzene derivatives; introduction of difluoromethoxy and trifluoromethylthio groups via nucleophilic substitution or cross-coupling reactions Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) often used for introducing trifluoromethylthio or difluoromethoxy groups
2 Formation of propan-2-one side chain Friedel-Crafts acylation or equivalent ketone formation on the aromatic ring Use of acetyl chloride or acetic anhydride with Lewis acid catalyst (e.g., AlCl3)
3 Alpha-chlorination of the ketone Chlorination of the alpha position of the propan-2-one moiety Use of thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS) under controlled conditions
4 Purification and isolation Chromatography (e.g., silica gel column), recrystallization Monitoring by thin-layer chromatography (TLC) and NMR spectroscopy

Detailed Reaction Considerations

  • Introduction of Difluoromethoxy Group: This group is typically introduced via nucleophilic substitution using difluoromethoxide sources or by employing difluoromethoxy-substituted aromatic precursors. The difluoromethoxy group enhances lipophilicity and metabolic stability.

  • Incorporation of Trifluoromethylthio Group: The trifluoromethylthio substituent is often introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions using trifluoromethylthiolating reagents like trifluoromethylthiolating salts or reagents such as CF3SCl.

  • Alpha-Chlorination: The alpha position of the ketone is selectively chlorinated to introduce the chloro substituent, which can be achieved with reagents like thionyl chloride or NCS in the presence of bases or catalysts to control regioselectivity.

  • Reaction Atmosphere: Most of these reactions are conducted under inert atmospheres such as nitrogen or argon to prevent moisture or oxygen interference, which can degrade sensitive fluorinated intermediates.

  • Monitoring: Reaction progress is typically monitored by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Comparative Data Table of Related Compounds and Their Preparation

Compound Molecular Formula Key Functional Groups Main Synthetic Steps Molecular Weight (g/mol) Reference
1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one C11H8ClF5O2S Chloro, difluoromethoxy, trifluoromethylthio, ketone Aromatic substitution, Friedel-Crafts acylation, alpha-chlorination ~344
1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one C11H8ClF5O2S Chloro, difluoromethoxy, trifluoromethylthio, ketone Multi-step aromatic functionalization, ketone formation, chlorination 334.69
1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one C11H8ClF5O2 Chloro, difluoromethoxy, trifluoromethyl, ketone Functional group introduction, ketone synthesis, chlorination Not specified

Research Findings and Optimization Notes

  • Yield and Purity: Optimizing reaction temperature and reagent stoichiometry is critical to maximize yield and minimize side products. Continuous flow reactors have been suggested for industrial scale-up to improve reproducibility and safety.

  • Reagent Selection: Use of mild oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation steps and reducing agents like sodium borohydride or lithium aluminum hydride for selective reductions have been reported in related syntheses.

  • Stability: The compound is generally stable under standard laboratory conditions but sensitive to moisture and requires dry storage conditions to prevent hydrolysis or degradation.

  • Safety: Handling requires adherence to safety protocols due to potential toxicity and reactivity of fluorinated and chlorinated intermediates.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Reaction atmosphere Nitrogen or argon To avoid moisture and oxygen interference
Temperature (acylation) 0–25°C initially, then room temp To control regioselectivity and yield
Chlorination reagent Thionyl chloride or N-chlorosuccinimide Used for alpha-chlorination of ketone
Purification method Silica gel chromatography, recrystallization Ensures high purity for research use
Monitoring techniques TLC, NMR, MS Confirm reaction progress and product identity

The preparation of This compound involves sophisticated multi-step organic synthesis strategies adapted from closely related fluorinated aromatic ketones. Key steps include the selective introduction of difluoromethoxy and trifluoromethylthio groups onto the phenyl ring, formation of the propan-2-one moiety by Friedel-Crafts acylation or equivalent methods, and alpha-chlorination of the ketone. Careful control of reaction conditions, use of inert atmospheres, and appropriate purification techniques are essential to achieve high purity and yield. These preparation methods are supported by research findings from related compounds and are critical for the compound’s application in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols .

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one 4-OCHF₂, 3-SCF₃, 1-Cl C₁₁H₉ClF₅O₂S 344.70
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one 3-OCHF₂, 4-SCH₃, 1-Cl C₁₁H₁₁ClF₂O₂S 280.72
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Cl, 4-OH (chalcone backbone) C₁₅H₁₁ClO₂ 258.70
Roflumilast (PDE4 inhibitor) 3-OCHF₂, 4-NH(C₅H₃Cl₂) (benzamide backbone) C₁₇H₁₄Cl₂F₂N₂O₃ 403.21

Key Observations :

  • Positional Isomerism: The target compound’s 4-OCHF₂ and 3-SCF₃ substituents differ from its methylthio analog (), which has 3-OCHF₂ and 4-SCH₃.
  • Electron-Withdrawing Effects : The trifluoromethylthio (SCF₃) group is more electron-withdrawing than methylthio (SCH₃), enhancing the compound’s electrophilicity and stability compared to ’s analog.

Yield and Purity Challenges :

  • Fluorinated compounds often exhibit lower yields due to harsh reaction conditions (e.g., anhydrous HF). In contrast, chalcones () are synthesized in ~70–85% yields under mild conditions.
Physicochemical Properties
Property Target Compound Methylthio Analog Chalcone ()
Solubility Low (lipophilic substituents) Moderate (less fluorination) Low (hydroxyl groups improve)
Melting Point ~100–120°C (estimated) ~80–90°C 160–165°C
Stability High (C-F bonds) Moderate (S-CH₃ oxidation risk) Low (enone photodegradation)

Notable Trends:

  • Lipophilicity : The target compound’s trifluoromethylthio group increases logP compared to its methylthio analog, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Fluorinated aryl groups resist thermal degradation better than hydroxylated chalcones.

Biological Activity

1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1803890-65-4, is a synthetic organic compound notable for its complex molecular structure and diverse biological activities. The compound is characterized by the molecular formula C11H8ClF5O2S and a molecular weight of 334.69 g/mol. Its structure includes a chloro group, a difluoromethoxy substituent, and a trifluoromethylthio group attached to a phenyl ring, which enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H8ClF5O2S
Molecular Weight334.69 g/mol
Boiling Point274.2 ± 40.0 °C (predicted)
Density1.47 ± 0.1 g/cm³ (predicted)

Biological Activity

The biological activity of this compound is primarily attributed to its unique structural features, particularly the presence of electronegative fluorine atoms. These attributes enhance the compound's reactivity and allow it to act as an electrophile, potentially inhibiting enzyme activity or disrupting cellular processes.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Properties : The presence of difluoromethoxy and trifluoromethylthio groups has been associated with enhanced binding affinity to various biological targets, suggesting potential use in antimicrobial applications.
  • Anticancer Activity : Investigations into related compounds have shown promising anticancer effects, particularly against breast cancer cell lines. The unique functional groups may facilitate interactions with cancer-related biochemical pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogenated substituents exhibited significant cytotoxic effects, especially when used in combination with established chemotherapeutics like doxorubicin . While this specific study did not directly test this compound, it suggests that similar compounds could yield comparable results.
  • Antimicrobial Testing : In related research on pyrazole derivatives, compounds were tested for antifungal activity against various phytopathogenic fungi, showing effective inhibition at low concentrations (IC50 values ranging from 11.91 to 28.84 µg/mL) . This highlights the potential for fluorinated compounds to serve as effective antimicrobial agents.
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been suggested based on its structural characteristics, which may allow it to interfere with metabolic pathways crucial for pathogen survival or cancer cell proliferation.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Single-crystal XRD (e.g., SHELXL refinement) resolves bond lengths and angles, critical for confirming the trifluoromethylthio group’s orientation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 48.5 Hz for fluorinated protons) .
    • FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 317.15 g/mol for related analogs) .

What computational approaches (e.g., DFT) are recommended to analyze the electronic structure and reactivity of this compound, and how do they correlate with experimental data?

Q. Advanced Research Focus

  • DFT calculations : Use Gaussian or ORCA with basis sets (e.g., B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare calculated bond lengths (e.g., C-Cl: ~1.74 Å) with XRD data to validate accuracy .
  • Reactivity predictions : Simulate nucleophilic attack on the ketone group using Fukui indices, cross-referenced with experimental substitution outcomes .

How should researchers address potential contradictions between crystallographic data and spectroscopic results when determining the molecular conformation?

Q. Advanced Research Focus

  • Twinning and disorder : Use SHELXD/SHELXE to detect twinning and refine disordered regions .
  • Cross-validation : Compare NMR-derived dihedral angles (e.g., J-coupling in NOESY) with XRD torsion angles. Discrepancies may indicate dynamic conformational changes in solution .

What are the challenges in synthesizing derivatives of this compound, particularly regarding the stability of the difluoromethoxy and trifluoromethylthio groups under varying reaction conditions?

Q. Advanced Research Focus

  • Acid/base sensitivity : The difluoromethoxy group hydrolyzes under strong acidic/basic conditions. Use mild reagents (e.g., TEA in ethanol) to minimize degradation .
  • Radical stability : Trifluoromethylthio groups are prone to radical cleavage. Optimize reaction time and avoid UV light .

How can the reactivity of the propan-2-one moiety be exploited for further functionalization while preserving the integrity of the aromatic substituents?

Q. Advanced Research Focus

  • Selective reduction : Use NaBH4 in ethanol to reduce the ketone to a secondary alcohol without affecting aryl halides .
  • Nucleophilic addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, but steric hindrance from the trifluoromethylthio group may require bulky ligands for efficiency .

What strategies are effective in resolving enantiomeric or diastereomeric forms of this compound, given its potential stereogenic centers?

Q. Advanced Research Focus

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases .
  • Asymmetric synthesis : Catalytic enantioselective methods (e.g., Jacobsen epoxidation) for derivatives with adjacent stereocenters .

How can researchers design experiments to investigate the compound’s interactions with biological targets, considering its physicochemical properties (logP, solubility)?

Q. Advanced Research Focus

  • logP calculation : Use ChemAxon or ACD/Labs to predict lipophilicity (~3.5–4.0 for analogs) .
  • Solubility screening : Test in DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays.
  • Docking studies : AutoDock Vina models interactions with voltage-gated sodium channels (e.g., indoxacarb-like targets) .

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